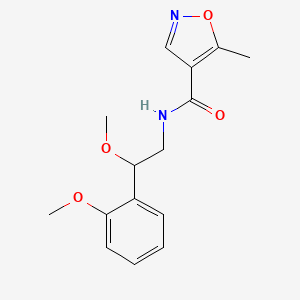
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several structural components, including two methoxyphenyl groups, an ethyl group, a 5-methylisoxazole group, and a carboxamide group . These groups could potentially confer various chemical properties to the compound.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. For example, the methoxyphenyl groups might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For example, the presence of the methoxyphenyl groups could potentially make the compound more hydrophobic .Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in studies focused on the synthesis and characterization of new chemical entities. For instance, research on the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases explores the creation of compounds that might have potential biological activities, including the parent chemical structure . These compounds are characterized through analytical and spectroscopic data to confirm their structure and potential applications in medicinal chemistry (Hassan et al., 2015).
Biological Activities
- The chemical has been part of studies investigating its biological activities. For example, derivatives similar to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-methylisoxazole-4-carboxamide have been examined for their cytotoxic activities against cancer cell lines, providing insights into the potential therapeutic applications of these compounds (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Radioligand Development
- Research has also been conducted on the development of radioligands for imaging studies, where derivatives of the compound have been evaluated for their suitability as in vivo radioligands for studying brain enzymes or receptors. These studies contribute to the understanding of the compound’s pharmacological properties and its potential applications in diagnostic imaging (C. Brown-Proctor et al., 1999).
Chemical Isomerization and Derivatives Synthesis
- Another area of research involving this compound focuses on chemical processes like isomerization and the synthesis of various derivatives. Studies have explored the thermally induced isomerization of related isoxazoles and the subsequent synthesis of novel compounds, potentially offering new avenues for the development of pharmaceuticals and materials science applications (T. Nishiwaki et al., 1974).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Its molecular weight (165.19 g/mol) and structure suggest that it may have suitable properties for oral bioavailability .
Result of Action
Some structurally similar compounds have been shown to have fungicidal activity , suggesting potential antimicrobial effects.
Action Environment
The action, efficacy, and stability of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The compound’s urea linkage has been shown to be stable under acidic, alkaline, and aqueous conditions .
properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-12(8-17-21-10)15(18)16-9-14(20-3)11-6-4-5-7-13(11)19-2/h4-8,14H,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTIOUHZXDCPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

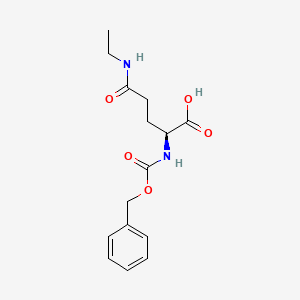
![4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2500998.png)
![(E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501000.png)
![1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide](/img/structure/B2501001.png)
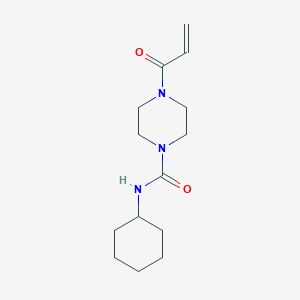

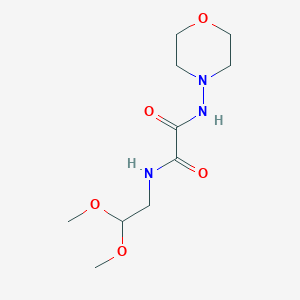
![N-[Cyano-(2-methoxyphenyl)methyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide](/img/structure/B2501006.png)
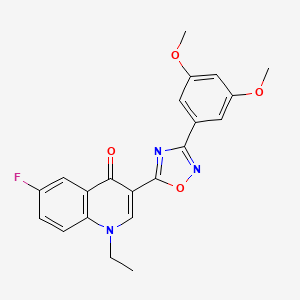
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2501009.png)
![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2501010.png)
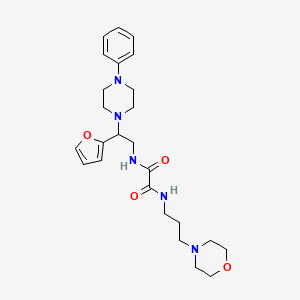
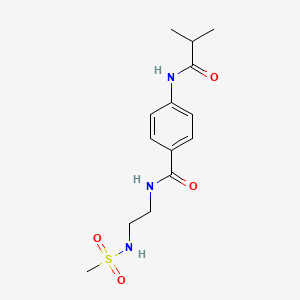
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2501019.png)